N-(2-bromophenyl)-N'-[4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-yl]urea
Description
The compound of interest, N-(2-bromophenyl)-N'-[4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-yl]urea, belongs to a class of compounds known for their varied biological activities and potential applications in materials science. Although the specific compound's detailed studies are scarce, research on similar thiadiazole ureas offers insights into their synthesis, structure, and properties.
Synthesis Analysis
The synthesis of thiadiazole ureas typically involves the reaction of amino-thiadiazoles with isocyanates or carbonyl compounds to form the urea linkage. For example, Xin et al. (2006) described the synthesis of a similar compound through the reaction of 2-amino-5-styryl-1,3,4-thiadiazole with 4-bromobenzoyl isocyanate, showcasing the methodology that might be applied to our compound of interest (S. Xin, 2006).
Molecular Structure Analysis
X-ray crystallography reveals that thiadiazole ureas often exhibit nearly planar structures due to the conjugation within the thiadiazole ring and the urea moiety. These compounds can form dimers through hydrogen bonding and engage in π-π interactions, as demonstrated in the crystal structure study by Xin et al. (2006) (S. Xin, 2006).
Chemical Reactions and Properties
Thiadiazole ureas react with electrophiles and nucleophiles at different positions depending on the substitution pattern. The reactivity can be influenced by the presence of electron-withdrawing or electron-donating groups on the phenyl rings. Directed lithiation, as discussed by Smith et al. (2013), could be applied to introduce further functional groups into the molecule (Keith Smith, G. El‐Hiti, M. Alshammari, 2013).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystallinity, of thiadiazole ureas depend on the nature of substituents. The planarity and hydrogen bonding potential often lead to high melting points and moderate to low solubility in common organic solvents. The crystal packing is typically dominated by hydrogen bonding and π-stacking interactions, which can be inferred from the analysis presented by Xin et al. (2006) (S. Xin, 2006).
properties
IUPAC Name |
1-(2-bromophenyl)-3-[4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3OS/c1-13-18(14-9-11-15(12-10-14)21(2,3)4)24-20(27-13)25-19(26)23-17-8-6-5-7-16(17)22/h5-12H,1-4H3,(H2,23,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREKBPPWXQTYMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)NC2=CC=CC=C2Br)C3=CC=C(C=C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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